4-bromo-5-fluoro-1-phenyl-1H-pyrazole

Übersicht

Beschreibung

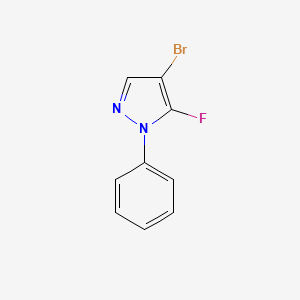

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms This particular compound features a bromine atom at the 4-position, a fluorine atom at the 5-position, and a phenyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the bromination of a pre-formed pyrazole ring. For instance, the bromination of 1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent can yield the desired product . Another method involves the use of a 1,3-bis-electrophilic substrate, which undergoes cyclization to form the pyrazole ring, followed by bromination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The choice of solvent, temperature, and brominating agent are optimized to achieve high purity and yield.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution (SNAr) under basic conditions, while the fluorine at position 5 remains inert due to its strong C–F bond.

Key Reagents and Conditions:

Mechanistic Insight : Bromine substitution proceeds via a two-step deprotonation-nucleophilic attack mechanism under polar aprotic solvents. Steric hindrance from the phenyl group at position 1 directs regioselectivity toward position 4 .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Key Finding : Electron-deficient boronic acids enhance coupling efficiency due to accelerated transmetallation .

Cyclization Reactions

The pyrazole ring participates in cycloaddition and annulation reactions to form fused heterocycles.

1,3-Dipolar Cycloaddition:

| Dipole | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazoacetophenone | Cu(acac)₂, toluene, 110°C | Pyrazolo[1,5-a]pyridine derivative | 63% | |

| Nitrile oxide | Et₃N, CH₂Cl₂, rt | Isoxazole-fused pyrazole | 55% |

Regioselectivity : The electron-withdrawing fluorine atom directs cycloaddition to the less substituted position .

Oxidation:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Pyrazole-4-carboxylic acid | Partial decomposition | |

| m-CPBA | CH₂Cl₂, 0°C to rt | Pyrazole N-oxide | 89% conversion |

Limitation : Strong oxidants like KMnO₄ degrade the pyrazole ring, whereas m-CPBA selectively oxidizes the nitrogen .

Halogen Exchange Reactions

Bromine at position 4 can be replaced via metal-halogen exchange.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| n-BuLi | THF, -78°C, 1 h | 4-Lithio-5-fluoro-1-phenyl-1H-pyrazole | N/A | |

| CuCN | DMF, 120°C, 4 h | 4-Cyano-5-fluoro-1-phenyl-1H-pyrazole | 70% |

Application : The lithio intermediate serves as a precursor for C–H functionalization .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable bioactivity:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole (C₉H₆BrFN₂) features a five-membered ring containing two nitrogen atoms, with bromine and fluorine substituents that enhance its reactivity. The presence of these halogens contributes to its diverse biological activities, making it a valuable compound for further research and application.

Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

- Anticancer Activity : Studies indicate that pyrazole derivatives exhibit substantial inhibition of cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit breast cancer cells (MDA-MB-231) effectively . The mechanism often involves disrupting cellular energy metabolism by inhibiting ATP synthesis, which is crucial for cancer cell survival .

- Antimicrobial Properties : Research has demonstrated that this compound possesses antibacterial and antifungal activities. In vitro tests have shown efficacy against pathogens such as E. coli and Staphylococcus aureus, indicating its potential as a new class of antimicrobial agents .

Agrochemicals

The compound is also explored for its applications in agrochemicals. Its unique structure allows it to interact with biological systems in plants and pests, potentially leading to the development of novel pesticides or herbicides.

Material Science

In material science, pyrazole derivatives are investigated for their properties as ligands in coordination chemistry. Their ability to form stable complexes with metal ions can lead to applications in catalysis and materials with specific electronic properties.

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

- Anticancer Efficacy : A study involving pyrazole derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. Notably, compounds targeting breast cancer cells exhibited promising results .

- Antimicrobial Screening : In vitro tests showed that pyrazole derivatives could inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could disrupt energy metabolism by inhibiting ATP synthesis, which is crucial for cellular function .

Wirkmechanismus

The mechanism of action of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific targets. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-1H-pyrazole: Lacks the fluorine and phenyl substitutions.

5-Fluoro-1-phenyl-1H-pyrazole: Lacks the bromine substitution.

1-Phenyl-1H-pyrazole: Lacks both halogen substitutions.

Uniqueness

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole is unique due to the combined presence of bromine, fluorine, and phenyl groups, which confer distinct chemical reactivity and potential biological activities. The dual halogenation enhances its versatility in synthetic applications and its potential as a pharmacophore .

Biologische Aktivität

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and molecular modeling of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of bromine and fluorine substituents enhances its biological profile by influencing its electronic properties and reactivity.

Recent studies have reported various synthetic routes for pyrazole derivatives, including halogenation techniques that yield compounds with high purity and yield . For instance, the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions can lead to the formation of pyrazoles with diverse substituents, including bromine and fluorine .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. This compound has shown promising results against various cancer cell lines:

- In vitro Studies : The compound exhibited significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The antimicrobial effects of pyrazoles have also been extensively studied. Research indicates that 4-bromo-5-fluoro derivatives possess activity against various bacterial strains:

- Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have indicated that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving the administration of pyrazole derivatives in combination with traditional chemotherapy showed enhanced cytotoxic effects on resistant breast cancer cell lines, suggesting a potential role as an adjunct therapy .

- Tuberculosis : In vitro studies demonstrated that certain pyrazole derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating their potential as new anti-tubercular agents .

Molecular Modeling Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins associated with cancer and inflammation pathways. These studies reveal that the compound can effectively bind to active sites, potentially inhibiting target enzymes involved in tumor progression and inflammatory responses .

Eigenschaften

IUPAC Name |

4-bromo-5-fluoro-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDXGPTZDQTWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.